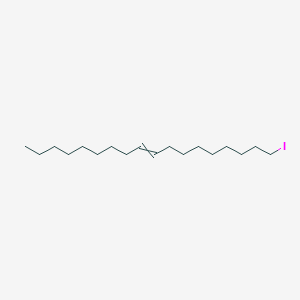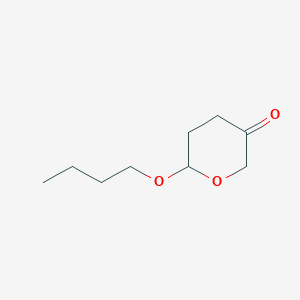![molecular formula C14H26OS B14470960 1-Oxa-4-thiaspiro[4.11]hexadecane CAS No. 70015-94-0](/img/structure/B14470960.png)
1-Oxa-4-thiaspiro[4.11]hexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-4-thiaspiro[4.11]hexadecane is a chemical compound known for its unique spiro structure, which includes both oxygen and sulfur atoms within its ring system.
Métodos De Preparación
The synthesis of 1-Oxa-4-thiaspiro[4.11]hexadecane typically involves the formation of the spiro ring system through a series of organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a diol with a thiol in the presence of a catalyst can lead to the formation of the desired spiro compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-Oxa-4-thiaspiro[4.11]hexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxygen or sulfur atoms, often using halogenated reagents under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols .
Aplicaciones Científicas De Investigación
1-Oxa-4-thiaspiro[4.11]hexadecane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Oxa-4-thiaspiro[4.11]hexadecane involves its interaction with molecular targets, such as enzymes and receptors. For instance, it has been shown to act as an agonist for certain serotonin receptors, modulating their activity and influencing neurotransmitter release . The pathways involved in its action include binding to the active site of the receptor, inducing conformational changes that lead to downstream signaling events .
Comparación Con Compuestos Similares
1-Oxa-4-thiaspiro[4.11]hexadecane can be compared with other spirocyclic compounds, such as:
1,4-Dithiaspiro[4.5]decane: This compound contains two sulfur atoms in the spiro ring, which can influence its reactivity and biological activity.
1,4-Dioxaspiro[4.5]decane:
The uniqueness of this compound lies in its combination of oxygen and sulfur atoms, providing a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications .
Propiedades
Número CAS |
70015-94-0 |
|---|---|
Fórmula molecular |
C14H26OS |
Peso molecular |
242.42 g/mol |
Nombre IUPAC |
1-oxa-4-thiaspiro[4.11]hexadecane |
InChI |
InChI=1S/C14H26OS/c1-2-4-6-8-10-14(15-12-13-16-14)11-9-7-5-3-1/h1-13H2 |
Clave InChI |
YQZMWEDOGHWYKR-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC2(CCCCC1)OCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
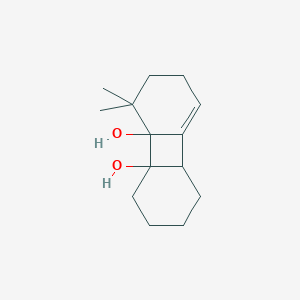

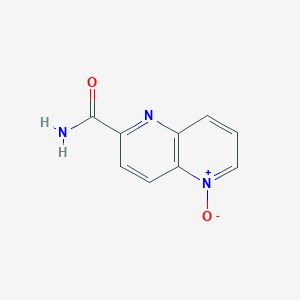
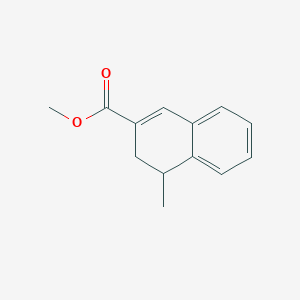




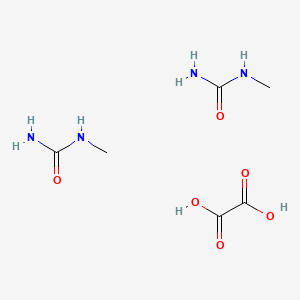
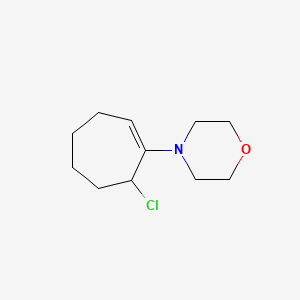
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
